molecular formula C11H20N2O3 B2616093 Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate CAS No. 1251020-41-3

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate

Cat. No. B2616093
M. Wt: 228.292
InChI Key: PJOOKTHHBXLUEC-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, also known as TDN, is a chemical compound that has been widely studied for its potential applications in scientific research. TDN belongs to the spirocyclic family of compounds, which are characterized by a unique ring structure that confers specific properties and functions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate involves the reaction of tert-butyl 2-oxo-2-(8-oxa-2,5-diazaspiro[3.5]nonan-5-yl)acetate with a suitable reagent to introduce the carboxylate group at the 5-position of the spiro ring.

Starting Materials
tert-butyl 2-oxo-2-(8-oxa-2,5-diazaspiro[3.5]nonan-5-yl)acetate, suitable reagent for carboxylation

Reaction
Step 1: tert-butyl 2-oxo-2-(8-oxa-2,5-diazaspiro[3.5]nonan-5-yl)acetate is dissolved in a suitable solvent., Step 2: A suitable reagent for carboxylation, such as carbon dioxide or a carboxylic acid derivative, is added to the reaction mixture., Step 3: The reaction mixture is stirred at a suitable temperature and for a suitable time to allow for the carboxylation reaction to occur., Step 4: The reaction mixture is then quenched with a suitable quenching agent, such as water or an acid, to stop the reaction., Step 5: The product, Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, is isolated and purified using standard techniques, such as column chromatography or recrystallization.

Mechanism Of Action

The mechanism of action of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate is complex and multifaceted, depending on the specific application and context. Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate can act as a chelating agent, binding to metal ions and facilitating chemical reactions. Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate can also interact with biological molecules, such as enzymes and receptors, leading to specific biochemical and physiological effects.

Biochemical And Physiological Effects

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the specific application and context. Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways and physiological responses. Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate has several advantages for use in lab experiments, including its stability, solubility, and versatility. Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate can be easily synthesized and modified, allowing for the creation of tailored compounds with specific properties and functions. However, Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, including the development of new synthetic methods, the investigation of its potential applications in drug discovery and development, and the exploration of its interactions with biological molecules and systems. Additionally, the use of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate in the field of materials science and nanotechnology may also be an area of future research.

Scientific Research Applications

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate has been used in scientific research for a variety of applications, including as a ligand for metal ions, a catalyst for chemical reactions, and a precursor for the synthesis of other compounds. Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate has also been studied for its potential applications in drug discovery and development, as well as in the field of materials science.

properties

IUPAC Name

tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-5-15-8-11(13)6-12-7-11/h12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOOKTHHBXLUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC12CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate

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